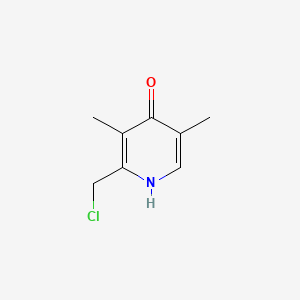

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Description

2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS RN: 220771-03-9) is an aromatic heterocyclic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . It features a pyridine ring substituted with a chloromethyl group at position 2, methyl groups at positions 3 and 5, and a hydroxyl group at position 2. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to its reactive chloromethyl group and polar hydroxyl functionality .

Properties

IUPAC Name |

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPGXVIDGBHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS RN: 86604-75-3)

- Molecular Formula: C₉H₁₂ClNO·ClH

- Molecular Weight : 222.11 g/mol .

- Key Differences :

- Substitution at position 4: Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.

- Exists as a hydrochloride salt , enhancing solubility in polar solvents.

- Applications : Intermediate in the synthesis of omeprazole , a proton pump inhibitor .

- Reactivity : The methoxy group reduces polarity compared to the hydroxyl group, increasing lipophilicity and altering pharmacokinetic properties in drug formulations .

- Safety : Demonstrates moderate skin irritation (in vivo score: 2.7) .

2-Chloromethyl-3,5-dimethyl-4-trifluoroethyl pyridine (CAS RN: 256642-27-0)

- Molecular Formula: Not explicitly provided, but the structure includes a trifluoroethoxy (-OCF₂CF₃) group at position 3.

- Key Differences :

- Position 4 substitution: Trifluoroethoxy group introduces strong electron-withdrawing effects and steric bulk.

- Reactivity : The trifluoroethoxy group enhances electrophilicity at the chloromethyl site, favoring nucleophilic substitution reactions in specialized syntheses .

- Applications : Likely used in fluorinated drug candidates or agrochemicals requiring enhanced metabolic stability .

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

- Key Differences :

- Substitution at position 2: Hydroxymethyl (-CH₂OH) replaces chloromethyl (-CH₂Cl).

Comparative Data Table

Structural and Functional Insights

- Position 4 Substitution :

- Hydroxyl (-OH) : Enhances polarity and hydrogen-bonding capacity, favoring aqueous-phase reactions .

- Methoxy (-OCH₃) : Balances lipophilicity and stability, critical for drug intermediates .

- Trifluoroethoxy (-OCF₂CF₃) : Introduces metabolic resistance and electron-withdrawing effects for electrophilic reactions .

- Chloromethyl Reactivity : All analogs retain the reactive chloromethyl group, enabling alkylation or cross-coupling in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.